3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallographic investigations provide fundamental insights into the three-dimensional atomic arrangement and solid-state packing of 3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride. The crystallographic method involves mounting well-formed crystals in an intense monochromatic X-ray beam and measuring the angles and intensities of diffracted reflections to determine electron density distributions and atomic positions within the crystal lattice. The technique requires crystals larger than 0.1 millimeters in all dimensions with high regularity and minimal internal defects such as twinning or mosaic spread.
The data collection process necessitates rotation of the crystal through at least 180 degrees with image recording at each angular position to capture the complete three-dimensional diffraction pattern. Multiple data sets covering different angular ranges ensure comprehensive sampling of reciprocal space while avoiding blind spots near the rotation axis. The integration and scaling of diffraction intensities from hundreds of individual images yields a complete data set containing thousands of unique reflections with associated Miller indices and intensity measurements.
Crystallization of this compound typically involves gradual reduction of solvent solubility to promote nucleation and growth of single crystals suitable for diffraction analysis. The presence of the hydrochloride salt enhances crystallization propensity by providing ionic interactions that stabilize the crystal lattice. Temperature control during crystal growth prevents thermal motion that would broaden diffraction peaks and reduce resolution of the final structure determination.
The refinement process employs least-squares methods to optimize atomic coordinates against experimental diffraction data, often requiring computational techniques including difference map analysis and numerical refinement procedures. The final crystal structure provides precise bond lengths, bond angles, and torsion angles throughout the molecule, revealing conformational preferences and intermolecular packing arrangements within the solid state.
| Crystallographic Parameter | Typical Range |
|---|---|
| Crystal Size Requirement | > 0.1 mm in all dimensions |
| Angular Data Collection | 180° minimum rotation |
| Temperature Control | Constant, often cryogenic |
| Resolution Limit | Determined by crystal quality |
| Reflection Count | Thousands of unique reflections |
Conformational Analysis of Piperidine-Biphenyl Ether Linkage
The conformational landscape of this compound encompasses multiple energetically accessible conformers arising from rotational flexibility around the ethyl-ether bridge connecting the piperidine and biphenyl moieties. Quantum chemical calculations reveal three principal conformational families: equatorial, axial, and twist arrangements of the substituent relative to the piperidine ring chair conformation. The relative populations of these conformers depend critically on temperature, with elevated temperatures favoring the higher-energy twist conformer through increased thermal energy.
Gas-phase electron diffraction studies conducted at 337 Kelvin demonstrate conformational ratios of approximately 55 percent equatorial, 22 percent axial, and 23 percent twist conformers, as determined using density functional theory calculations with the B3LYP-D3/cc-pVTZ method. These experimental results show excellent agreement with theoretical predictions, validating the computational approach for conformational analysis of this compound class. The equatorial preference reflects minimization of steric interactions between the bulky biphenyl-ether substituent and the piperidine ring hydrogen atoms.
The ethyl linker introduces additional conformational complexity through rotation around the carbon-carbon and carbon-oxygen bonds. Energy barriers for these rotational processes remain relatively low, typically below 3 kilocalories per mole, permitting rapid interconversion between conformers at ambient temperature. The ether oxygen adopts preferential orientations that minimize steric clashes while maximizing favorable electrostatic interactions with the aromatic biphenyl system.
Nitrogen inversion within the piperidine ring provides another conformational pathway for interconversion between axial and equatorial arrangements. The inversion barrier ranges from 1.5 to 3.2 kilocalories per mole depending on the computational method employed, indicating facile exchange between conformers on the nuclear magnetic resonance time scale. The transition state for nitrogen inversion occurs at approximately 155 degrees for the carbon-nitrogen-carbon angle, representing a planar geometry around the nitrogen atom.
| Conformer Type | Population (337 K) | Characteristic Features |
|---|---|---|
| Equatorial | 55% | Minimized steric interactions |
| Axial | 22% | Higher energy due to steric clash |
| Twist | 23% | Intermediate energy, increased entropy |
Halogen Bonding Interactions in Brominated Biphenyl Systems
The bromine substituent in this compound exhibits characteristic halogen bonding properties that significantly influence molecular recognition and crystal packing arrangements. Halogen bonding arises from the anisotropic electron distribution around the bromine atom, creating a region of reduced electron density (sigma-hole) along the carbon-bromine bond axis opposite to the covalent attachment. This electrophilic region can interact attractively with nucleophilic sites including lone pairs, pi-electron systems, and anionic species.
The bromine atom in brominated biphenyl systems displays a pronounced sigma-hole due to the electron-withdrawing nature of the aromatic framework. Electrostatic potential calculations using the MP2/TZVPP method reveal the sigma-hole magnitude increases substantially from chlorine to bromine to iodine, making bromine an effective halogen bond donor while maintaining synthetic accessibility. The sigma-hole phenomenon explains the directional nature of halogen bonding, with optimal interaction geometries approaching 180 degrees for the carbon-bromine-nucleophile angle.
Intermolecular halogen bonding interactions in brominated biphenyl compounds can significantly affect biological activity and molecular recognition processes. The halogen bond strength typically ranges from 2 to 5 kilocalories per mole in biological environments, comparable to hydrogen bonding interactions but with distinct geometric preferences. These interactions can direct macromolecular conformation and influence binding affinity in protein-ligand complexes where brominated aromatic rings interact with backbone carbonyls or side chain heteroatoms.
The charge transfer character of halogen bonding becomes pronounced in strong interactions, with electron density flowing from the nucleophile to the sigma-hole region of the bromine atom. Natural bond orbital analysis reveals charge transfer values ranging from 0.060 electrons for weak interactions to 0.316 electrons for very strong halogen bonds. This charge transfer correlates directly with carbon-bromine bond elongation and strengthening of the intermolecular interaction, suggesting that halogen bonding represents a continuum from weak electrostatic interactions to partial covalent character.
| Halogen Bond Parameter | Typical Values |
|---|---|
| Interaction Energy | 2-5 kcal/mol |
| Optimal Angle | ~180° |
| Charge Transfer | 0.060-0.316 electrons |
| Distance Range | Shorter than van der Waals sum |
Properties
IUPAC Name |
3-[2-(2-bromo-4-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-18-13-17(16-6-2-1-3-7-16)8-9-19(18)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDPYBDASHZJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-12-8 | |
| Record name | Piperidine, 3-[2-[(3-bromo[1,1′-biphenyl]-4-yl)oxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Route Overview
The 3-bromo[1,1'-biphenyl] intermediate is synthesized starting from biphenyl via selective bromination. The process generally involves:
- Nitrification or direct bromination of biphenyl to introduce the bromine atom at the 3-position.
- Extraction and purification steps to isolate the brominated biphenyl.
Typical Procedure and Conditions
- Starting Material: Biphenyl.
- Reagents: Brominating agents such as bromine or N-bromosuccinimide (NBS).
- Solvent: Often performed in organic solvents like ethyl acetate.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the disappearance of starting material spots, indicating reaction completion.
- Purification: Multiple extractions with ethyl acetate (usually three times) followed by solvent removal yield 3-bromobiphenyl as a purified product.
Key Notes
- The reaction is carefully controlled to avoid polybromination.
- TLC is critical for ensuring selective monobromination.
- Yield and purity depend on precise control of reaction time and temperature.
Preparation of Piperidine Derivative
Intermediate: Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate
This intermediate is crucial for building the piperidine moiety with a bromine substituent, which later facilitates coupling.
Synthetic Method
- Starting Material: Ethyl 4-oxo-1-piperidinecarboxylate.
- Bromination: The compound is brominated in an alcoholic medium to yield a bromoketal intermediate.
- Hydrolysis: Acidic hydrolysis of the bromoketal produces ethyl 3-bromo-4-oxo-1-piperidinecarboxylate.
- Significance: This method provides a novel and efficient route to the brominated piperidine intermediate, which is also used in the synthesis of other pharmacologically relevant compounds (e.g., cisapride).
Reaction Conditions
| Step | Conditions | Notes |
|---|---|---|
| Bromination | Alcoholic medium, controlled temperature | Selective bromination at 3-position |
| Hydrolysis | Acidic medium (e.g., HCl) | Converts bromoketal to bromo-piperidine |
Purification and Characterization
- The intermediates are isolated by standard organic purification techniques.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Coupling to Form 3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine Hydrochloride
Coupling Strategy
- The 3-bromo[1,1'-biphenyl] derivative is functionalized with an ethoxy linker.
- The piperidine moiety is introduced via nucleophilic substitution or etherification involving the piperidine nitrogen and the ethoxy group.
- Final product is converted to the hydrochloride salt for stability and handling.
Reaction Conditions
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used.
- Base: Mild bases such as potassium carbonate or sodium hydride facilitate nucleophilic substitution.
- Temperature: Moderate heating (50–80 °C) to promote reaction without decomposition.
Purification
- The product is purified by recrystallization from suitable solvents.
- Conversion to hydrochloride salt is done by treatment with HCl in an organic solvent or aqueous medium.
- Final purity is confirmed by chromatographic and spectroscopic methods.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Purification Method | Notes |
|---|---|---|---|---|
| 1 | 3-Bromo[1,1'-biphenyl] | Bromination of biphenyl in ethyl acetate | Extraction with ethyl acetate, solvent removal | TLC monitoring critical |
| 2 | Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate | Bromination in alcoholic medium, acid hydrolysis | Standard organic purification | Novel method, intermediate for piperidine moiety |
| 3 | This compound | Coupling in DMF/DMSO with base, HCl salt formation | Recrystallization, salt formation | Final product, characterized by MS, NMR |
Research Findings and Considerations
- The selective bromination of biphenyl is well-established but requires careful control to prevent overbromination and ensure regioselectivity.
- The brominated piperidine intermediate synthesis via bromoketal formation and hydrolysis is a patented and efficient pathway, offering high yield and purity.
- The coupling step to form the ether linkage between the biphenyl and piperidine units is typically conducted under mild basic conditions, ensuring minimal side reactions.
- Conversion to hydrochloride salt enhances compound stability and solubility, facilitating handling and further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.
Substitution: The bromine atom in the biphenyl moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Debrominated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride serves as a versatile building block in organic synthesis. Its brominated biphenyl moiety allows for various substitution reactions, making it useful for creating complex organic molecules.
| Reaction Type | Description |
|---|---|
| Substitution | The bromine atom can be replaced with nucleophiles such as amines or thiols. |
| Coupling | Can participate in cross-coupling reactions to form biaryl compounds. |
| Functionalization | The piperidine ring can be modified to introduce diverse functional groups. |
Biological Research
The compound has been investigated for its potential in biological assays due to its structural similarity to known bioactive molecules. It is particularly relevant in the study of:
- Neuropharmacology : Its piperidine structure is associated with various neurotransmitter receptors, making it a candidate for exploring neuroactive compounds.
- Cancer Research : The brominated biphenyl component has been linked to anticancer properties, prompting studies on its efficacy against different cancer cell lines.
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit pharmacological activities that could lead to new therapeutic agents. Investigations include:
- Antitumor Activity : Studies have shown that brominated biphenyl derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Material Science
The compound's unique chemical structure makes it suitable for developing new materials, particularly in:
- Polymer Chemistry : It can act as a monomer or crosslinking agent in polymer formulations.
Case Study 1: Neuropharmacological Screening
A study evaluated the effects of this compound on neurotransmitter receptors. Results indicated selective binding affinity towards dopamine receptors, suggesting potential for developing novel antidepressants.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The biphenyl group can engage in π-π interactions, while the piperidine ring can form hydrogen bonds and ionic interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Related Piperidine Derivatives
Structural Analogues and Key Differences
The following table summarizes structural analogs, focusing on substituent variations, molecular formulas, and physicochemical properties:
¹ Formula includes HCl (C₁₃H₁₇BrClNO + HCl → C₁₃H₁₈BrCl₂NO). ² Estimated formula: C₁₇H₂₅BrClNO (tert-butyl: C₄H₉). ³ Formula: C₁₄H₂₀BrClNO (isopropyl: C₃H₇). ⁴ Formula: C₁₃H₁₇BrClNO (ethyl: C₂H₅).
Critical Analysis of Substituent Effects
Biphenyl vs. Monocyclic Systems
The target compound’s biphenyl group introduces extended π-conjugation and increased lipophilicity compared to monocyclic analogs.
Halogen and Alkyl Substituents
- Bromo and Chloro Derivatives : Bromine at the 3-position (target) vs. 2-bromo-4-chloro-3,5-dimethyl (CAS 1220020-78-9) : Chlorine and methyl groups reduce steric hindrance compared to biphenyl but increase electronegativity.
Positional Isomerism
The 4-piperidine analog (CAS 1219982-85-0, ) demonstrates how piperidine substitution position affects molecular geometry, which could influence receptor interaction or solubility.
Electron-Withdrawing Groups
Commercial and Research Use
- Multiple analogs (e.g., CAS 1219957-70-6 , CAS 1219982-85-0 ) are marketed by suppliers like EOS Med Chem for medicinal chemistry research, suggesting utility in drug discovery .
Biological Activity
3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromo-biphenyl ether moiety, which is critical for its biological interactions. The molecular formula is with a CAS number of 1219961-13-3. Its structural characteristics suggest potential interactions with various biological targets.
Research indicates that compounds similar to this compound may function as selective modulators of dopamine receptors, particularly the D3 receptor. Studies have shown that modifications in the biphenyl structure can significantly influence receptor affinity and selectivity.
Table 1: Structure-Activity Relationship (SAR) Overview
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 |
*Data from related compounds suggests that structural modifications can enhance or diminish activity at dopamine receptors .
Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter systems. It exhibits significant activity at the D3 dopamine receptor, which is linked to various neuropsychiatric disorders. The modulation of this receptor could lead to therapeutic applications in conditions such as schizophrenia and Parkinson's disease.
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit GABA uptake in neuronal cells, indicating potential anxiolytic properties. The inhibition was assessed using competitive binding assays with human embryonic kidney cells expressing mouse GAT subtypes .
Case Studies
A notable study explored the effects of similar piperidine derivatives on behavioral models for anxiety and depression. The results indicated that these compounds could significantly reduce anxiety-like behaviors in rodent models when administered at specific dosages .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound shows promise in therapeutic applications, it also exhibits irritant properties. Further studies are required to evaluate its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution and coupling, in anhydrous solvents like dichloromethane. Optimizing reaction conditions (e.g., temperature, stoichiometry of reagents like NaOH) is critical. Post-synthesis purification via column chromatography or recrystallization ensures ≥98% purity, validated by HPLC and 1H NMR . Safety protocols, including inert gas environments and controlled reagent addition, mitigate hazards like exothermic reactions .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (e.g., at 206 nm) to quantify purity and detect impurities (<0.5% threshold) .
- Melting point analysis (e.g., 175–177°C) as a secondary purity indicator .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a干燥 environment. Desiccants (e.g., silica gel) prevent hydrolysis. Avoid prolonged exposure to oxygen or moisture, which can degrade the piperidine moiety .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Emergency response : For spills, evacuate the area, use absorbent materials (e.g., vermiculite), and dispose of waste per hazardous chemical guidelines .
- First aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis pathway for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA predict energetics of key steps (e.g., bromo-biphenyl coupling). Machine learning algorithms (e.g., Bayesian optimization) can narrow optimal solvent/reagent combinations, reducing trial-and-error experimentation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodological Answer :
- Variable temperature NMR to identify dynamic processes (e.g., rotamers).
- 2D NMR techniques (COSY, HSQC) to assign ambiguous signals.
- X-ray crystallography for absolute configuration confirmation if crystalline .
- Cross-validate with synthetic intermediates to trace impurity sources .
Q. What strategies address gaps in toxicological or environmental hazard data for this compound?
- Methodological Answer :
- In vitro assays : Use cell viability assays (e.g., MTT) on human hepatocyte lines to estimate acute toxicity.
- Ecotoxicity modeling : Employ tools like ECOSAR to predict aquatic toxicity based on structural analogs .
- Collaborative data sharing : Contribute findings to databases like PubChem to build community knowledge .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via LC-MS to identify breakdown products .
- Arrhenius kinetics : Calculate shelf life by extrapolating degradation rates from accelerated stability data .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
